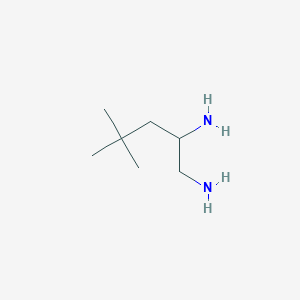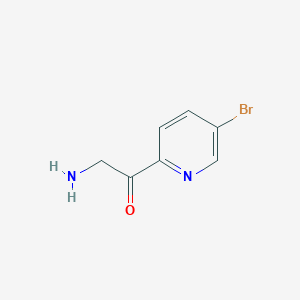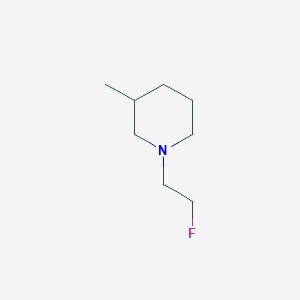![molecular formula C16H23NO3 B13244226 tert-Butyl N-[4-(3-methylphenyl)-4-oxobutyl]carbamate CAS No. 1354651-38-9](/img/structure/B13244226.png)
tert-Butyl N-[4-(3-methylphenyl)-4-oxobutyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[4-(3-methylphenyl)-4-oxobutyl]carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a carbamate group, and a 3-methylphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[4-(3-methylphenyl)-4-oxobutyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(3-methylphenyl)-4-oxobutyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-[4-(3-methylphenyl)-4-oxobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted carbamates.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl N-[4-(3-methylphenyl)-4-oxobutyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. It can also be used in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is used in the development of new pharmaceuticals and as a reference compound in drug discovery .
Industry: In industry, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. It is also used as an intermediate in the synthesis of various industrial products .
Mécanisme D'action
The mechanism of action of tert-Butyl N-[4-(3-methylphenyl)-4-oxobutyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can lead to the disruption of enzyme function and subsequent biological effects. The pathways involved in its mechanism of action include enzyme inhibition and modulation of protein-protein interactions .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate
- tert-Butyl (3-(hydroxymethyl)-4-methylphenyl)carbamate
- tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate
Comparison: tert-Butyl N-[4-(3-methylphenyl)-4-oxobutyl]carbamate is unique due to its specific structural features, such as the presence of a 3-methylphenyl group and a 4-oxobutyl group. These features confer distinct chemical properties and reactivity compared to similar compounds. For example, tert-Butyl (3-(hydroxymethyl)-4-methylphenyl)carbamate has a hydroxymethyl group instead of an oxobutyl group, which affects its reactivity and applications.
Propriétés
Numéro CAS |
1354651-38-9 |
|---|---|
Formule moléculaire |
C16H23NO3 |
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
tert-butyl N-[4-(3-methylphenyl)-4-oxobutyl]carbamate |
InChI |
InChI=1S/C16H23NO3/c1-12-7-5-8-13(11-12)14(18)9-6-10-17-15(19)20-16(2,3)4/h5,7-8,11H,6,9-10H2,1-4H3,(H,17,19) |
Clé InChI |
HVYNYTOGJAAJEF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)CCCNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





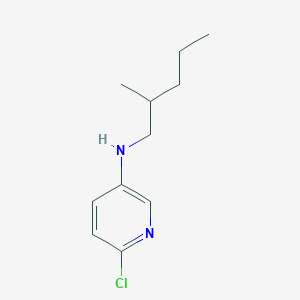
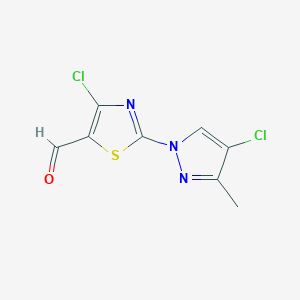
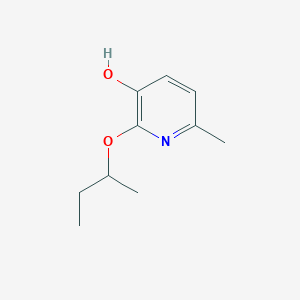

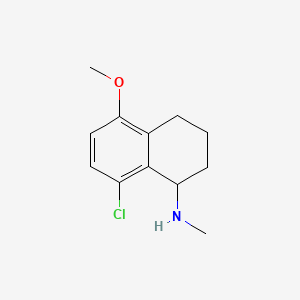
![2-({[4-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol](/img/structure/B13244180.png)
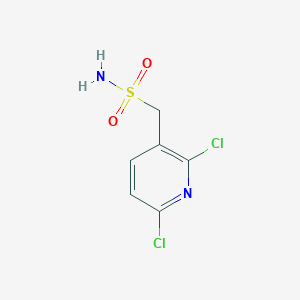
![Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13244189.png)
